molecular formula C12H16O2 B155486 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene CAS No. 1614-82-0

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

Cat. No. B155486
CAS RN: 1614-82-0
M. Wt: 192.25 g/mol
InChI Key: PWPPYWWWEVISEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives is well-documented in the provided papers. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol is described, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation . Another paper outlines the synthesis of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene and its reactivity in cyclodimerization reactions . Additionally, an enantioselective synthesis of a key intermediate in the synthesis of anthracycline antibiotics is reported, starting with a Sharpless asymmetric dihydroxylation . These methods could potentially be adapted for the synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is crucial for their reactivity and function. The structure of 3,3',4,4'-tetrahydro-2-methylidenespiro[naphthalene-1(2H),2(1H)-phenanthrene] was established by single-crystal X-ray diffraction analysis . This highlights the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving tetrahydronaphthalene derivatives. For example, the cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene and its cycloreversion under flash-pyrolysis conditions are discussed . Another study reports the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and their tumor inhibitory and antioxidant activities . These reactions are indicative of the chemical versatility of tetrahydronaphthalene derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene are not directly reported, the properties of similar compounds can be inferred. For instance, the synthesis of anthracycline antibiotic intermediates suggests that these compounds have significant biological activity . The antioxidant activity of certain derivatives also indicates potential for pharmacological applications .

Scientific Research Applications

Asymmetric Synthesis

A significant application of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene derivatives is in asymmetric synthesis. For instance, the asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene has been achieved with high optical purity. This compound is a precursor to other chemically significant substances (Charlton, Koh, & Plourde, 1990).

Synthesis of Antitumor Agents

These compounds are key intermediates in the synthesis of antitumor anthracyclinones, a class of compounds used in cancer treatment. For example, the metal ammonia reduction of 2-acetyl-5,8-dimethoxynaphthalene, a closely related compound, leads to the production of crucial intermediates for anthracyclinone synthesis (Rao, Deshpande, & Reddy, 1982).

Enantioselective Synthesis

The enantioselective synthesis of (R)-2-acetyl-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, an intermediate in anthracycline antibiotics synthesis, has been reported. This synthesis route demonstrates the potential of these compounds in producing pharmacologically active agents (Badalassi et al., 2001).

Synthesis of Antimicrobial Compounds

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene derivatives have also been used in the synthesis of antimicrobial drugs. A derivative synthesized and characterized through various spectroscopic techniques showed potential as an active antimicrobial agent (Sharma et al., 2022).

Photochemistry Studies

These compounds have been studied in the context of photochemistry, leading to insights into the behavior of various photoproducts. Understanding the photochemical properties of these compounds can lead to applications in material sciences and photochemical synthesis (Beckwith et al., 1988).

properties

IUPAC Name

2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPPYWWWEVISEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC2=C(C1)CC(=CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883531
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

CAS RN

1614-82-0
Record name 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Record name 1614-82-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Weinstein, AH Fenselau - The Journal of Organic Chemistry, 1965 - ACS Publications
VIII IX VII an extremely intense and broad carbonyl absorption at 1700 cm.-1 with a lesser maximum at 1605 cm.-1. The ultraviolet spectrum in ethanol contained a weak absorption at …
Number of citations: 11 pubs.acs.org
P Radlick - The Journal of Organic Chemistry, 1965 - ACS Publications
Hydrolysis of 2 with aqueous methanolic oxalic acid at room temperature produces 3 in 79% yield. The infrared spectrum of 3 displays only one band in the carbonyl stretching region at …
Number of citations: 10 pubs.acs.org
A Jasat - 1995 - open.library.ubc.ca
Expanded porphyrins have recently been the focus of much synthetic attention by various groups on account of their interesting photophysical and complexation properties. A great deal …
Number of citations: 3 open.library.ubc.ca
JL Bricks, JL Slominskii, MA Kudinova… - … of Photochemistry and …, 2000 - Elsevier
The syntheses and photophysical properties of 20 cation-sensitive fluoroionophores carrying the tetraoxa monoaza 15-crown-5 receptor are described and discussed. Whereas …
Number of citations: 65 www.sciencedirect.com
A Jasat, D Dolphin - Chemical reviews, 1997 - ACS Publications
Woodward and his colleagues1, 2 were the first to report the probable existence of an expanded porphyrin, a pentapyrrolic sapphyrin (1), and but for the beautiful blue crystals that were …
Number of citations: 605 pubs.acs.org
JB Jones, DR Dodds - Canadian journal of chemistry, 1987 - cdnsciencepub.com
The preparations of ten decalindiones for investigation as substrates of horse liver alcohol dehydrogenase are reported. The structure characterizations include clarifications of some …
Number of citations: 29 cdnsciencepub.com
R Keeton - 1968 - search.proquest.com
A P. 9E 9ME NEUA - Gt Gil G. SYSTEME Page 1 A. THESIS entitled A P. 9E 9ME NEUA - Gt Gil G. SYSTEME submitted in partial fulfilment of the requirennents for the degree of …
Number of citations: 0 search.proquest.com
M Sczepan, W Rettig, YL Bricks, YL Slominski… - … of Photochemistry and …, 1999 - Elsevier
Cyanines with unsymmetric donor groups are investigated by steady state and time-resolved fluorescence measurements. Several chemically ridigized derivatives are compared, and …
Number of citations: 41 www.sciencedirect.com
YL Slominskii, ID Radchenko… - Ukrainian Chemistry …, 1992 - Allerton Press
Number of citations: 0

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